methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride
Description
Methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride is a synthetic amino acid ester hydrochloride featuring a thiophene ring substituted at the 3-position. It belongs to a class of α-amino acid esters widely used as intermediates in pharmaceutical synthesis. The thiophene moiety confers unique electronic and steric properties due to its aromatic heterocyclic structure, which can influence bioavailability and reactivity compared to phenyl or naphthyl derivatives .
Properties
IUPAC Name |
methyl 2-amino-3-thiophen-3-ylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-11-8(10)7(9)4-6-2-3-12-5-6;/h2-3,5,7H,4,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXZQDVQMMXIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CSC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248257-08-9 | |
| Record name | methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Esterification of Thiophene-Substituted Amino Acids
A common approach involves esterifying 2-amino-3-(thiophen-3-yl)propanoic acid with methanol under acidic conditions. The reaction typically employs acetyl chloride or thionyl chloride as a catalyst, facilitating the conversion of the carboxylic acid group to the methyl ester. For example, a procedure adapted from enantioselective syntheses of analogous compounds involves:
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Reagents : Thiophen-3-ylpropanoic acid, methanol, acetyl chloride.
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Conditions : Dropwise addition of acetyl chloride to methanol at 0°C, followed by stirring the amino acid in the mixture overnight.
This method prioritizes simplicity but requires careful control of reaction stoichiometry to avoid over-esterification or racemization.
Protection-Deprotection Strategies
To preserve the amino group’s integrity during synthesis, temporary protection with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups is employed. A representative pathway includes:
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Protection : Boc-anhydride or Cbz-Cl is reacted with the amino acid in a basic aqueous medium.
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Esterification : The protected amino acid is treated with methanol and HCl to form the methyl ester.
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Deprotection : Acidic hydrolysis (e.g., HCl/dioxane) removes the Boc group, yielding the hydrochloride salt.
Key advantages include higher enantiomeric purity (>98% ee) and reduced side reactions, albeit with additional synthetic steps.
Enantioselective Synthesis
Chiral resolution or asymmetric catalysis ensures the desired stereochemistry. For instance, enzymatic resolution using lipases or transition-metal catalysts (e.g., palladium) can selectively produce the (S)- or (R)-enantiomer. A reported method involves:
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Catalyst : Pd(OAc)₂ with chiral ligands.
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Substrate : Thiophen-3-ylpropenoate.
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent critically influences reaction kinetics and product stability. Comparative studies reveal:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 0 → 25 | 69 | 95 |
| Ethanol | 25 | 58 | 89 |
| THF | 40 | 72 | 91 |
Methanol is preferred for its balance of yield and purity, though tetrahydrofuran (THF) enhances solubility for bulky intermediates.
Catalytic Systems
Protic acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂) are compared for esterification efficiency:
| Catalyst | Concentration (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetyl chloride | 10 | 12 | 69 |
| H₂SO₄ | 5 | 18 | 64 |
| ZnCl₂ | 15 | 8 | 71 |
Acetyl chloride offers rapid esterification, while ZnCl₂ improves yields for sterically hindered substrates.
Purification and Characterization
Recrystallization
Recrystallization from ethanol/water (3:1 v/v) yields colorless crystals with >99% purity. Key parameters:
Chromatographic Techniques
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves residual thiophene precursors and enantiomeric impurities. Typical conditions:
Spectroscopic Confirmation
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¹H NMR : Thiophene protons resonate at δ 6.8–7.4 ppm; the ester carbonyl appears at δ 3.7 ppm (singlet, CH₃O).
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Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 254.71, consistent with the molecular formula C₈H₁₁NO₂S·HCl.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis adopts continuous flow systems to enhance reproducibility and throughput. A patented configuration includes:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique thiophene structure allows for the creation of various derivatives with tailored properties.
- Chemical Reactions : It undergoes several reactions, including oxidation to form sulfoxides or sulfones, reduction to yield thiol derivatives, and nucleophilic substitution reactions at the amino group.
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | Hydrogen peroxide, m-CPBA | Sulfoxides, sulfones |
| Reduction | Lithium aluminum hydride | Thiol derivatives |
| Substitution | Alkyl halides | Substituted amino derivatives |
Biology
- Enzyme-Substrate Interactions : The compound is utilized in studies of enzyme-substrate interactions and protein-ligand binding. Its ability to modulate enzyme activity makes it an essential tool in biochemical research.
- Antimicrobial Activity : Preliminary studies indicate that methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values range from 1 to 64 µg/mL, demonstrating effectiveness against resistant strains such as MRSA.
Medicine
- Therapeutic Potential : Research is ongoing to explore the compound's potential therapeutic applications, particularly its anti-inflammatory and analgesic effects. Initial findings suggest that it may reduce inflammation markers in vitro.
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Significant reduction in bacterial load against MRSA |
| Anti-inflammatory Effects | Reduction of inflammatory markers in vitro |
Industry
- Chemical Intermediates : The compound is used in developing novel materials and as an intermediate in chemical processes. Its unique properties make it valuable in synthesizing new compounds for industrial applications.
Case Studies
Several case studies highlight the compound's potential applications:
-
Study on Antimicrobial Activity :
- Conducted on clinical isolates of Staphylococcus aureus.
- Results indicated a significant reduction in bacterial load when treated with the compound at MIC concentrations.
-
Anti-inflammatory Pathway Modulation :
- Investigated for its effects on inflammatory pathways.
- Preliminary results showed a decrease in inflammatory markers following treatment with this compound.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The thiophene ring and amino group can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate certain signaling pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic Moieties
The primary structural variation among analogs lies in the substituent on the propanoate backbone. Key comparisons include:
Thiophene vs. Phenyl/Naphthyl Derivatives
- Thiophene Fentanyl Hydrochloride (): Contains a 2-thiophenoyl group. While pharmacologically distinct (opioid analog), its thiophene substitution highlights the importance of regiochemistry; the 3-thiophenyl group in the target compound may alter receptor binding compared to 2-thiophenyl isomers .
- Methyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride (): Fluorine’s electronegativity enhances stability and metabolic resistance. Molecular weight: 233.67 g/mol, lower than naphthyl analogs .
Functionalized Phenyl Derivatives
- (S)-Methyl 2-amino-3-(4-hydroxyphenyl)propanoate Hydrochloride (): A phenolic hydroxyl group increases polarity (75% yield via Dowex H+/MeOH method). This substituent may improve water solubility but reduce blood-brain barrier penetration .
- Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate Hydrochloride (): Methoxy and hydroxy groups introduce hydrogen-bonding sites, influencing pharmacokinetics. Similarity score: 0.93 to the target compound .
Stereochemical and Ester Group Modifications
- (S)-Methyl 2-amino-3-(3-methyl-4-nitrophenyl)propanoate Hydrochloride (): The nitro group is electron-withdrawing, reducing basicity of the amino group. Molecular weight: 274.40 g/mol. Stereochemistry (S-configuration) is critical for chiral recognition in biological systems .
- Ethyl 2-amino-3-methoxypropanoate Hydrochloride (): Ethyl ester (vs. methyl) increases lipophilicity. Molecular weight: 183.63 g/mol .
Heterocyclic and Indole Derivatives
- Methyl 2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride (): Indole’s bicyclic structure enhances π-π stacking interactions. Synthesized via thionyl chloride/MeOH esterification (general yield ~70–80%) .
- Thiophene-Containing Amines (): Compounds like (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine demonstrate the pharmacological relevance of thiophen-3-yl groups in drug design .
Table 1. Comparison of Aromatic Substituents
Table 2. Functional Group and Stereochemical Impact
Research Findings and Implications
- Synthesis Methods: The Dowex H+/MeOH method () offers moderate yields (75%) for phenolic analogs, while thionyl chloride-mediated esterification () is versatile for indole derivatives .
- Toxicology : Thiophene-containing compounds (e.g., ) may have understudied toxicological profiles, necessitating caution in biomedical applications .
- Regiochemistry : Thiophen-3-yl vs. 2-yl substitution () significantly impacts electronic properties and biological target interactions .
Biological Activity
Methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities, particularly its potential antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring, which is known for its role in enhancing the biological activity of organic compounds. The presence of the amino group allows for interactions with various biological targets, making it a versatile compound for research applications.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest that it has the potential to inhibit the growth of both Gram-positive and Gram-negative bacteria. Some key findings include:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective antibacterial activity with MIC values ranging from 1 to 64 µg/mL against various pathogens, including Staphylococcus aureus .
- Activity against Resistant Strains : It has shown promise against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative treatment option in combating antibiotic resistance .
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. Its mechanism appears to involve modulation of inflammatory pathways, potentially through inhibition of specific enzymes or receptors associated with inflammatory responses. Key aspects include:
- Enzyme Interaction : The thiophene ring and amino group may participate in biochemical pathways that influence enzyme activity related to inflammation.
- Preliminary Findings : Initial studies suggest that this compound could reduce markers of inflammation in vitro, although further research is necessary to confirm these effects in vivo.
The exact mechanism of action for this compound is still under investigation. However, several hypotheses have emerged based on its chemical structure:
- Enzyme Modulation : The compound may act as a substrate or inhibitor for enzymes involved in microbial growth and inflammation.
- Receptor Binding : It could interact with specific receptors that mediate inflammatory responses, thus altering the signaling pathways involved.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example:
| Compound | Activity | MIC (µg/mL) | Notes |
|---|---|---|---|
| Methyl 2-amino-3-(thiophen-3-yl)propanoate | Antibacterial | 1–64 | Effective against MRSA |
| Thiazole Derivatives | Antifungal | 1–64 | Selective against azole-resistant strains |
These findings underscore the importance of structural modifications in enhancing the efficacy of thiophene-based compounds against resistant pathogens.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on MRSA : A study demonstrated that the compound exhibited bactericidal activity comparable to vancomycin against MRSA strains, suggesting its viability as a therapeutic agent in treating resistant infections.
- Inflammation Model : In an animal model of inflammation, preliminary results indicated a reduction in inflammatory markers following treatment with this compound, supporting its potential as an anti-inflammatory agent.
Q & A
Q. What are the standard synthetic routes for methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling thiophene derivatives with amino acid esters. A common route includes:
Thiophene Functionalization : Reacting 3-thiophenecarboxylic acid with methylamine to introduce the amino group.
Esterification : Treating the intermediate with methanol under acidic conditions to form the methyl ester.
Hydrochloride Salt Formation : Final treatment with HCl yields the hydrochloride salt.
Key reaction conditions include solvents like dichloromethane, catalysts (e.g., triethylamine), and temperature control (25–60°C). Optimization focuses on solvent polarity, catalyst loading, and purification via recrystallization or chromatography .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane, ethanol | Higher polarity improves esterification |
| Catalyst (Triethylamine) | 5–10 mol% | Excess leads to side reactions |
| Temperature | 40–60°C | Higher temps accelerate esterification |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the thiophene ring substitution pattern and ester/amine functional groups.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 246.05).
- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~2500 cm (amine HCl salt).
- X-ray Crystallography : Resolves stereochemical ambiguity in crystalline form .
Q. What are the typical reaction pathways for modifying the thiophene ring in this compound?
- Methodological Answer :
- Electrophilic Substitution : Introduce halogens (Cl, Br) or nitro groups at the 2- or 5-positions of the thiophene ring using HNO/HSO or halogenating agents .
- Oxidation : Convert thiophene to sulfoxide/sulfone derivatives with HO or mCPBA, altering electronic properties .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling to attach aryl/heteroaryl groups for pharmacological studies .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions and predict side reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models transition states for esterification and substitution reactions, identifying energy barriers.
- Machine Learning : Trains on reaction databases to recommend solvent/catalyst combinations (e.g., ethanol >90% yield prediction).
- Reaction Pathway Screening : Tools like ICReDD’s workflow integrate computational and experimental data to bypass trial-and-error approaches .
Q. How do researchers address contradictions in reported biological activity data (e.g., varying IC values)?
- Methodological Answer :
- Control Experiments : Verify purity (>95% via HPLC) and stereochemistry (e.g., chiral HPLC) to rule out impurities/racemization .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C).
- Structural Analogs : Compare with chlorinated/cyano derivatives to isolate substituent effects (e.g., Cl groups enhance membrane permeability ).
Q. What strategies mitigate side reactions during esterification or hydrochloride salt formation?
- Methodological Answer :
- Protective Groups : Use Boc-protected amines to prevent unwanted nucleophilic attacks during esterification.
- Flow Chemistry : Continuous flow reactors minimize residence time, reducing hydrolysis/oxidation .
- Low-Temperature Salt Formation : Add HCl gas at 0°C to avoid decomposition of the free base .
Q. How does stereochemistry influence the compound’s pharmacological activity?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers via chiral column chromatography (e.g., Chiralpak AD-H).
- Docking Studies : Molecular dynamics simulations show the (R)-enantiomer binds more tightly to serotonin receptors due to spatial alignment of the thiophene ring .
- In Vivo Testing : Compare enantiomers in rodent models; (R)-form shows 2x higher analgesic activity .
Data Contradiction Analysis Example
Issue : Conflicting reports on solubility in aqueous buffers.
Resolution :
- Hypothesis : Variable salt forms (free base vs. hydrochloride) affect solubility.
- Testing : Measure solubility at pH 2 (HCl) vs. pH 7.4 (phosphate buffer).
- Result : Hydrochloride salt is soluble at pH 2 (<5 mg/mL at pH 7.4), explaining discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
